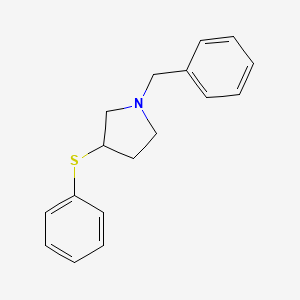
1-Benzyl-3-(phenylthio)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzyl-3-(phenylthio)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a phenylthio group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-3-(phenylthio)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of Substituents: The benzyl and phenylthio groups are introduced through functionalization of the preformed pyrrolidine ring.
Industrial Production Methods
Industrial production methods for (S)-1-Benzyl-3-(phenylthio)pyrrolidine would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-3-(phenylthio)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the phenylthio group to a thiol.
Substitution: Nucleophilic substitution reactions can be performed to replace the benzyl or phenylthio groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyrrolidines
Scientific Research Applications
(S)-1-Benzyl-3-(phenylthio)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-(phenylthio)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator of protein function. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the benzyl and phenylthio substituents.
1-Benzylpyrrolidine: Similar structure but without the phenylthio group.
3-Phenylthiopyrrolidine: Similar structure but without the benzyl group.
Uniqueness
(S)-1-Benzyl-3-(phenylthio)pyrrolidine is unique due to the presence of both benzyl and phenylthio groups, which confer specific chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds .
Properties
Molecular Formula |
C17H19NS |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-benzyl-3-phenylsulfanylpyrrolidine |
InChI |
InChI=1S/C17H19NS/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)19-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI Key |
FFZCMGLSJMOGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1SC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















